2-Tert-butyl-2-propyloxirane
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Overview
Description
2-Tert-butyl-2-propyloxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a tert-butyl group and a propyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-propyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of tert-butyl propylene oxide with a suitable oxidizing agent such as peracids (e.g., m-chloroperbenzoic acid) can yield this compound. The reaction is typically carried out under mild conditions, often at room temperature, to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-propyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-2-propyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-propyloxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in biological systems, the compound may interact with enzymes that catalyze the opening of the oxirane ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-2-methyloxirane
- 2-Tert-butyl-2-ethyloxirane
- 2-Tert-butyl-2-butoxyoxirane
Uniqueness
2-Tert-butyl-2-propyloxirane is unique due to the presence of both a tert-butyl group and a propyl group, which influence its reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions due to the combined effects of these substituents .
Properties
IUPAC Name |
2-tert-butyl-2-propyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-9(7-10-9)8(2,3)4/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYEUWWEJIBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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